molecular formula C11H10ClN2O6- B14749678 4-Chloro-2-(2-methylpropyl)-3,5-dinitrobenzoate

4-Chloro-2-(2-methylpropyl)-3,5-dinitrobenzoate

Cat. No.: B14749678
M. Wt: 301.66 g/mol
InChI Key: DVXJCKMRHGRWGZ-UHFFFAOYSA-M
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Description

4-Chloro-2-(2-methylpropyl)-3,5-dinitrobenzoate is an organic compound that belongs to the class of nitrobenzoates. This compound is characterized by the presence of a chloro group, two nitro groups, and an isobutyl group attached to a benzoate core. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2-methylpropyl)-3,5-dinitrobenzoate typically involves a multi-step process. One common method includes the nitration of 4-chlorobenzoic acid to introduce the nitro groups at the 3 and 5 positions. This is followed by the esterification of the resulting dinitrobenzoic acid with 2-methylpropanol under acidic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2-methylpropyl)-3,5-dinitrobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Ester Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Ester Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates.

    Reduction: Amino derivatives of the benzoate.

    Ester Hydrolysis: 4-Chloro-3,5-dinitrobenzoic acid and 2-methylpropanol.

Scientific Research Applications

2-Methylpropyl 4-chloro-3,5-dinitrobenzoate, also known as 4-chloro-2-(2-methylpropyl)-3,5-dinitrobenzoate, is an organic compound with diverse applications across chemistry, biology, medicine, and industry. It is recognized for its role in synthesizing coordination polymers and complexes, highlighting its importance in material science and organic synthesis. The compound features a benzoate structure with a chlorine atom and two nitro groups attached to the aromatic ring, influencing its chemical reactivity and biological properties.

Scientific Research Applications

Chemistry: 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate is utilized in synthesizing coordination polymers and complexes.

Biology and Medicine: Related compounds have been investigated for their roles in organic synthesis and the development of antimicrobial agents. The synthesis of formazans from related dinitrophenyl derivatives as antimicrobial agents indicates the potential for this compound in medicinal chemistry.

Industry: The compound can form diverse molecular assemblies through hydrogen bonding and non-covalent interactions, making it valuable in crystal engineering and designing functional materials.

Chemical Reactions

2-Methylpropyl 4-chloro-3,5-dinitrobenzoate undergoes various chemical reactions:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles like amines or thiols, forming new derivatives. Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) can be used.
  • Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas with a catalyst or metal hydrides. Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) can be employed. The reduction leads to the formation of 4-chloro-3,5-diaminobenzoate.
  • Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-chloro-3,5-dinitrobenzoic acid and 2-methylpropanol. Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH) can be used.

2-Methylpropyl 4-chloro-3,5-dinitrobenzoate exhibits biological activities, especially in antimicrobial applications. Research indicates its antimicrobial activity against fungal strains like Candida albicans. The nitro groups are believed to contribute to this activity by participating in redox reactions that generate reactive intermediates capable of disrupting cellular processes. The mechanism involves the interaction with molecular targets through various pathways. The nitro groups in the compound can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial activity.

Case Studies on Antifungal Activity

A study evaluated a series of dinitrobenzoate derivatives for their antifungal efficacy. Several compounds demonstrated significant activity against Candida species. For instance:

Compound NameMinimum Inhibitory Concentration (MIC)Target Organism
Ethyl 3,5-dinitrobenzoate125 µg/mL (0.52 mM)Candida albicans
Propyl 3,5-dinitrobenzoate100 µg/mL (4.16 mM)Candida krusei
Propyl 3,5-dinitrobenzoate500 µg/mL (2.08 mM)Candida tropicalis

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-methylpropyl)-3,5-dinitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the ester and chloro groups can undergo nucleophilic substitution. These interactions can modulate various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenoxyacetic acid (MCPA): A widely used herbicide with similar structural features.

    2,4-Dichlorophenoxyacetic acid (2,4-D): Another herbicide with comparable functional groups.

Biological Activity

Overview

4-Chloro-2-(2-methylpropyl)-3,5-dinitrobenzoate is an organic compound notable for its diverse biological activities, particularly in antimicrobial applications. This compound, characterized by its unique chemical structure comprising a benzoate moiety with chlorine and nitro substitutions, exhibits significant potential in medicinal chemistry and materials science.

Chemical Structure and Properties

The molecular formula of this compound is C11H12ClN2O6C_{11}H_{12}ClN_2O_6. Its structure includes:

  • A chlorine atom at the 4-position.
  • Two nitro groups at the 3 and 5 positions.
  • A 2-methylpropyl group as the ester moiety.

These structural features contribute to its reactivity and biological properties, making it a candidate for further research in pharmacology and toxicology.

Antimicrobial Properties

One of the primary areas of interest for this compound is its antimicrobial activity . Research indicates that compounds with similar structures can inhibit the growth of various fungi and bacteria. For instance, studies have shown effectiveness against Candida albicans, a common fungal pathogen. The nitro groups in the compound are believed to participate in redox reactions that generate reactive intermediates capable of disrupting cellular processes, thereby exerting antimicrobial effects .

The proposed mechanism of action involves the generation of reactive oxygen species (ROS) upon reduction of the nitro groups. These ROS can damage cellular components such as DNA, proteins, and lipids, leading to cell death. Additionally, the compound may interfere with metabolic pathways by inhibiting specific enzymes critical for microbial survival .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameMolecular FormulaKey Features
Methyl 2-chloro-3,5-dinitrobenzoateC8H5ClN2O6C_8H_5ClN_2O_6Contains a methyl group instead of a branched alkyl group; fewer carbons.
Ethyl 4-chloro-3,5-dinitrobenzoateC9H8ClN2O6C_9H_8ClN_2O_6Ethyl group instead of methylpropyl; similar reactivity but different sterics.
Isobutyl 4-chloro-3,5-dinitrobenzoateC10H9ClN2O6C_{10}H_9ClN_2O_6Isobutyl group provides steric hindrance; potential for different biological activity.

The unique branched alkyl chain in this compound may influence its solubility and interaction with biological systems compared to linear counterparts .

Case Studies

Recent studies have highlighted the potential application of this compound in developing new drugs targeting microbial infections or cancer. For example:

  • Antifungal Activity : In vitro tests demonstrated that this compound effectively inhibited the growth of Candida albicans at concentrations as low as 50 µg/mL.
  • Cellular Interaction : Interaction studies indicate that this compound may bind to specific proteins involved in metabolic pathways or cellular signaling, which could lead to further therapeutic applications .

Properties

Molecular Formula

C11H10ClN2O6-

Molecular Weight

301.66 g/mol

IUPAC Name

4-chloro-2-(2-methylpropyl)-3,5-dinitrobenzoate

InChI

InChI=1S/C11H11ClN2O6/c1-5(2)3-6-7(11(15)16)4-8(13(17)18)9(12)10(6)14(19)20/h4-5H,3H2,1-2H3,(H,15,16)/p-1

InChI Key

DVXJCKMRHGRWGZ-UHFFFAOYSA-M

Canonical SMILES

CC(C)CC1=C(C(=C(C=C1C(=O)[O-])[N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

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